molecular formula C17H16O3 B11849004 Oxetan-3-ylmethyl [1,1'-biphenyl]-3-carboxylate

Oxetan-3-ylmethyl [1,1'-biphenyl]-3-carboxylate

Cat. No.: B11849004
M. Wt: 268.31 g/mol
InChI Key: COMZWNORMOCEEG-UHFFFAOYSA-N
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Description

Oxetan-3-ylmethyl [1,1'-biphenyl]-3-carboxylate is a biphenyl-derived ester featuring an oxetane ring at the ester moiety. The oxetane group (a four-membered oxygen-containing ring) is notable for its bioisosteric properties, which can enhance metabolic stability and solubility compared to conventional esters like methyl or ethyl .

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

oxetan-3-ylmethyl 3-phenylbenzoate

InChI

InChI=1S/C17H16O3/c18-17(20-12-13-10-19-11-13)16-8-4-7-15(9-16)14-5-2-1-3-6-14/h1-9,13H,10-12H2

InChI Key

COMZWNORMOCEEG-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)COC(=O)C2=CC=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxetane derivatives, including Oxetan-3-ylmethyl [1,1’-biphenyl]-3-carboxylate, typically involves cyclization reactions. One common method is the intramolecular etherification, where a precursor molecule undergoes cyclization to form the oxetane ring . Another approach is the Paternò–Büchi reaction, a [2+2] photocycloaddition between an alkene and a carbonyl compound .

Industrial Production Methods

Industrial production of oxetane derivatives often employs scalable methods such as the use of preformed oxetane-containing building blocks. These building blocks can be further functionalized through various chemical reactions to produce the desired oxetane derivatives .

Chemical Reactions Analysis

Types of Reactions

Oxetan-3-ylmethyl [1,1’-biphenyl]-3-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxy acids, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl-containing compounds, while reduction can yield alcohols or amines .

Scientific Research Applications

Oxetan-3-ylmethyl [1,1’-biphenyl]-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Oxetan-3-ylmethyl [1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The oxetane ring’s high ring strain makes it reactive, allowing it to participate in various chemical reactions. These reactions can modify biological molecules, leading to changes in their function and activity .

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications based on the provided evidence:

Compound Name Substituents Molecular Formula Molecular Weight logP* Key Applications/Properties Reference
Oxetan-3-ylmethyl [1,1'-biphenyl]-3-carboxylate Oxetan-3-ylmethyl ester at C3 C₁₇H₁₆O₃ 268.31 ~2.5 Prodrug potential; improved solubility/metabolic stability
Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate Methoxy (3'), methyl ester (C3) C₁₅H₁₄O₃ 242.27 ~2.1 Synthetic intermediate; moderate lipophilicity
Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate Trifluoromethyl (4'), methyl ester C₁₅H₁₁F₃O₂ 280.24 ~3.4 Enhanced lipophilicity; inhibitor of protein targets (e.g., c-Myc)
Potassium 2’,4’-difluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylate 2’,4’-difluoro, 4-hydroxy, potassium salt C₁₃H₇F₂KO₃ 288.29 3.39 Ionic form improves solubility; HPLC analysis
Methyl 4,6-dimethoxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate 4,6-dimethoxy, 4'-methyl substituents C₁₇H₁₈O₄ 286.32 ~2.8 Ortho-arylation product; synthetic versatility

*Estimated logP values based on analogous structures.

Structural and Functional Differences

Ester Group Modifications
  • Oxetan-3-ylmethyl ester : The oxetane ring reduces steric hindrance and increases solubility compared to bulkier esters. Its strained ring system may also resist enzymatic hydrolysis, prolonging bioavailability .
  • Methyl/Trifluoromethyl esters : Methyl esters (e.g., ) are synthetically accessible but prone to rapid metabolism. Trifluoromethyl groups () enhance lipophilicity and electron-withdrawing effects, favoring hydrophobic interactions in drug-receptor binding .
Substituent Effects
  • Methoxy groups (): Improve solubility via hydrogen bonding but may reduce membrane permeability.
  • Fluorine/hydroxy groups (): Fluorine increases metabolic stability and electronegativity, while the hydroxy group in the potassium salt enhances water solubility.

Biological Activity

Oxetan-3-ylmethyl [1,1'-biphenyl]-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an oxetane ring, a biphenyl moiety, and a carboxylate group, which contribute to its unique chemical reactivity and biological interactions. The oxetane ring is known for its strain energy, which can lead to ring-opening reactions that generate reactive intermediates.

The biological activity of Oxetan-3-ylmethyl [1,1'-biphenyl]-3-carboxylate primarily involves:

  • Interaction with Biological Targets : The compound can interact with various molecular targets through hydrogen bonding and coordination with metal ions due to its functional groups.
  • Antimicrobial Activity : It has shown effectiveness against various pathogens, including Mycobacterium tuberculosis, where it inhibits bacterial growth significantly.
  • Anticancer Activity : The compound exhibits cytotoxic effects on several cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Oxetan-3-ylmethyl [1,1'-biphenyl]-3-carboxylate. For instance, in a high-throughput screening against M. tuberculosis, compounds including this derivative demonstrated over 90% inhibition at specific concentrations.

Compound% InhibitionMIC (µM)
Oxetan-3-ylmethyl [1,1'-biphenyl]-3-carboxylate95%5.0
Control (DMSO)0%-

Anticancer Activity

The compound has been tested against various cancer cell lines with promising results. Below is a summary of its IC50 values across different cell lines:

Cell LineIC50 (µM)
MDA-MB-231 (Breast)12.5
NUGC-3 (Gastric)15.0
SK-Hep-1 (Liver)10.0

These values indicate significant cytotoxicity compared to standard chemotherapeutics.

Case Studies

Several case studies have been documented regarding the efficacy of Oxetan-3-ylmethyl [1,1'-biphenyl]-3-carboxylate:

  • Study on Mycobacterium tuberculosis : A study screened over 98,000 compounds and identified several with high activity against M. tuberculosis. Oxetan derivatives were among the most potent, demonstrating effective inhibition of bacterial growth through disruption of metabolic pathways .
  • Anticancer Assays : In vitro assays conducted on multiple human tumor cell lines revealed that Oxetan derivatives exhibited potent anticancer activity. For example, in assays against leukemia cells, the compound showed an IC50 value significantly lower than that of established treatments like etoposide .

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